2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
Description
2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-, is a chalcone derivative characterized by an α,β-unsaturated ketone core structure. Its aromatic rings are substituted as follows:
- Ring A: A 2-hydroxyphenyl group (ortho-hydroxyl substitution).
- Ring B: A 4-nitrophenyl group (para-nitro substitution).
Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The hydroxyl group on ring A enhances solubility through hydrogen bonding, while the nitro group on ring B introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNPABBUOFKCC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197451 | |
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52923-40-7 | |
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52923-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactive α,β-unsaturated carbonyl system allows for various chemical transformations.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)- involves its interaction with biological targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcones
- Electronegativity and Position : The highest activity (lowest IC₅₀) is observed in Cardamonin (4.35 μM), which lacks electron-withdrawing groups on ring B but has dual hydroxyl groups on ring A. In contrast, halogen substitutions (e.g., bromine in 2j) on ring A enhance activity compared to methoxy groups (e.g., 2h and 2n) .
- Nitro Group Impact : The target compound’s para-nitro group on ring B may reduce activity compared to fluoro or methoxy groups, as nitro’s strong electron-withdrawing nature could destabilize the α,β-unsaturated ketone’s reactivity .
Table 2: Physical-Chemical Properties of Nitro-Substituted Chalcones
*Calculated based on structural similarity.
- Solubility: The hydroxyl group on the target compound improves water solubility compared to non-polar substituents (e.g., methoxy in ), though this may reduce membrane permeability.
Comparison with Halogen- and Heterocyclic-Substituted Chalcones
- Halogen Substitutions: Compounds like LC39 (1-(4-bromophenyl)-3-(4-nitrophenyl)-) and LC41 (1-(4-methoxyphenyl)-3-(4-nitrophenyl)-) show that bromine on ring A increases bioactivity compared to methoxy .
- Heterocyclic Derivatives : Compounds such as 1-(4-nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one (thienyl substitution) exhibit distinct electronic properties due to the sulfur-containing aromatic ring, which may alter binding affinities compared to purely phenyl-based chalcones .
Biological Activity
Overview
2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-, commonly referred to as a chalcone, is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a hydroxyl group and a nitro group, which contribute to its unique properties and activities.
- Molecular Formula : C15H11NO4
- Molecular Weight : 269.26 g/mol
- CAS Number : 52923-40-7
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzaldehyde, using sodium hydroxide or potassium hydroxide as a base in ethanol or methanol at room temperature or slightly elevated temperatures. The product is purified through recrystallization or column chromatography.
The biological activity of 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)- is primarily attributed to its reactive α,β-unsaturated carbonyl system. This system allows the compound to undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to enzyme inhibition. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that may induce cellular damage and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that hydroxylation at specific positions enhances antibacterial efficacy. For instance, compounds with hydroxyl groups at positions C5 and C9 have been linked to improved activity against Gram-positive bacteria .
Anticancer Properties
Chalcones have been extensively studied for their anticancer potential. The compound has demonstrated antiproliferative effects on cancer cell lines, with mechanisms involving ROS generation and induction of apoptosis. Specific studies have reported IC50 values ranging from 0.17 µM to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, and how are reaction conditions optimized?
The compound is synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between 2-hydroxyacetophenone and 4-nitrobenzaldehyde. Typical conditions include ethanol as the solvent, aqueous NaOH (10–20% w/v), and room temperature (25–30°C) for 6–12 hours. Optimization focuses on molar ratios (1:1.1 ketone:aldehyde), solvent polarity, and catalyst strength. For example, substituting NaOH with piperidine may enhance yield in sterically hindered systems .
| Reaction Parameters | Typical Conditions | Variants for Optimization |
|---|---|---|
| Solvent | Ethanol | Methanol, THF, or mixed solvents |
| Catalyst | NaOH (aqueous) | Piperidine, KOH |
| Temperature | 25–30°C | Reflux (70–80°C) |
| Reaction Time | 6–12 hours | Ultrasonic-assisted (1–3 hrs) |
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this chalcone derivative?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent effects. The enone system (C=O and C=C) shows distinct shifts: C=O at ~190 ppm (¹³C), α,β-unsaturated protons at δ 6.8–8.2 ppm (¹H) with coupling constants J = 15–16 Hz for trans-configuration .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (NO₂ asymmetric stretch) .
- X-ray crystallography : Resolves spatial arrangement; the dihedral angle between aromatic rings typically ranges 10–25°, influencing conjugation .
Advanced Research Questions
Q. How do electronic effects of the 2-hydroxyphenyl and 4-nitrophenyl substituents influence reactivity in cross-coupling or cycloaddition reactions?
The electron-withdrawing nitro group (4-NO₂) enhances electrophilicity at the β-carbon of the enone, facilitating nucleophilic attacks (e.g., Michael additions). Conversely, the 2-hydroxyl group introduces intramolecular hydrogen bonding with the ketone oxygen, reducing solubility in nonpolar solvents and stabilizing the planar conformation. Computational studies (DFT) show a charge density gradient of +0.32 e at the β-carbon, making it reactive toward amines or thiols .
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOE correlations or anomalous UV-Vis absorption?
Contradictions often arise from tautomerism or solvent polarity effects. For example:
- Unexpected NOE : May indicate non-planar conformations in solution. Variable-temperature NMR or 2D NOESY can differentiate dynamic equilibria .
- UV-Vis anomalies : Solvatochromic shifts (e.g., λmax varying by 20 nm in polar vs. nonpolar solvents) suggest charge-transfer transitions. TD-DFT calculations correlate experimental spectra with frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .
Q. How can computational modeling predict nonlinear optical (NLO) properties, and what experimental validations are required?
First-order hyperpolarizability (β) is calculated using DFT at the B3LYP/6-311++G(d,p) level. High β values (~5×10⁻³⁰ esu) arise from charge asymmetry between electron-rich 2-hydroxyphenyl and electron-deficient 4-nitrophenyl groups. Experimental validation involves Kurtz-Perry powder tests for second-harmonic generation (SHG) efficiency, with benchmark comparisons to urea .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when altering the position of hydroxyl/nitro groups in analogous chalcones?
Steric and electronic factors dominate:
- Ortho-substituents : The 2-hydroxyl group increases steric hindrance, reducing aldehyde accessibility during condensation (yield drops by 15–20% vs. para-substituted analogs) .
- Nitro group placement : 4-NO₂ enhances electrophilicity, but 3-NO₂ may induce competing side reactions (e.g., ring nitration). HPLC-MS monitoring identifies byproducts like nitrophenol derivatives .
Structure-Activity Relationship (SAR) Considerations
Q. What role does the enone moiety play in biological activity, and how can it be modified to enhance selectivity?
The α,β-unsaturated ketone is critical for Michael addition with biological nucleophiles (e.g., cysteine residues in enzymes). Selectivity is improved by:
- Introducing electron-donating groups (e.g., methoxy) to fine-tune electrophilicity.
- Replacing the nitro group with sulfonamide or trifluoromethyl to reduce off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
